molecular formula C11H10BrNO B1532892 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one CAS No. 2169908-65-8

1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B1532892
CAS No.: 2169908-65-8
M. Wt: 252.11 g/mol
InChI Key: BARKKZMWYPTQKH-UHFFFAOYSA-N
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Description

1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a bromine atom at the 6th position and a methyl group at the 7th position of the indole ring, with an ethanone group attached to the 3rd position.

Comparison with Similar Compounds

1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:

Biological Activity

1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one is a compound within the indole family, recognized for its diverse biological activities and applications in medicinal chemistry. Indoles are pivotal in various natural products and pharmaceuticals, exhibiting a range of biological effects including antimicrobial, anticancer, and neuroprotective properties.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity . In studies involving various cancer cell lines, the compound has shown potential to inhibit cell proliferation and induce apoptosis. For instance, derivatives of indole structures have been linked to the suppression of the ERK signaling pathway, a crucial pathway in cancer progression. This inhibition leads to decreased phosphorylation levels of critical proteins involved in cell cycle regulation and survival, such as ERK1/2, c-Raf, MEK1/2, and AKT .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Various studies have highlighted the effectiveness of indole derivatives against a range of pathogens. For example, certain brominated indoles have demonstrated potent activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The indole structure allows for interactions with various receptors and enzymes, influencing signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer cell signaling pathways, contributing to its anticancer effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar indole derivatives:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
1-(7-Bromo-1H-indol-3-yl)ethanoneBromine at 7th positionModerateLow
1-(6-Chloro-7-methyl-1H-indol-3-yl)ethan-1-oneChlorine instead of bromineLowModerate
1-(6-Bromo-1H-indol-3-yl)ethan-1-oneLacks methyl group at 7th positionHighHigh

This table illustrates that variations in substituents significantly affect both anticancer and antimicrobial activities. The presence of bromine at the 6th position appears to enhance these biological properties compared to other halogenated derivatives.

Study on Anticancer Activity

A notable study evaluated the effects of this compound on MGC-803 gastric cancer cells. The findings showed that treatment with this compound resulted in:

  • Induction of apoptosis
  • G2/M phase cell cycle arrest

The study concluded that the compound could effectively reduce cell viability through mechanisms involving the inhibition of key signaling pathways .

Study on Antimicrobial Effects

Another research effort focused on testing the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

1-(6-bromo-7-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-10(12)4-3-8-9(7(2)14)5-13-11(6)8/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARKKZMWYPTQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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